

3-Formylpicolinic Acid (CAS: 19182-29-7): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Formylpicolinic acid*

Cat. No.: *B100351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylpicolinic acid, also known as 3-formyl-2-pyridinecarboxylic acid, is a substituted picolinic acid derivative with the CAS number 19182-29-7. Picolinic acid and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities.^{[1][2]} The presence of a carboxylic acid and an aldehyde group on the pyridine ring makes **3-formylpicolinic acid** a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a summary of the available technical information for this compound.

Chemical and Physical Properties


A summary of the key chemical and physical properties of **3-Formylpicolinic acid** is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	19182-29-7	[3]
Molecular Formula	C ₇ H ₅ NO ₃	[3]
Molecular Weight	151.12 g/mol	[3]
Melting Point	156-158 °C	N/A
Boiling Point	364 °C	N/A
Density	1.414 g/cm ³	N/A
Synonyms	3-Formyl-2-pyridinecarboxylic acid, 2-Carboxy-3-pyridinecarboxaldehyde	[3]

Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Formylpicolinic acid** is not readily available in the public domain. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3-formyl-2-pyrazinecarboxylic acid, which is prepared via a Vilsmeier-Haack reaction.[\[4\]](#) This reaction typically involves the formylation of an electron-rich heterocyclic compound.

A generalized workflow for a potential synthesis of **3-Formylpicolinic acid** is outlined below. It is important to note that this is a hypothetical pathway and would require optimization and validation.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **3-Formylpicolinic acid**.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **3-Formylpicolinic acid** are not currently available in surveyed databases. However, expected characteristic signals can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts for the protons and carbons of **3-Formylpicolinic acid** are crucial for its structural confirmation.

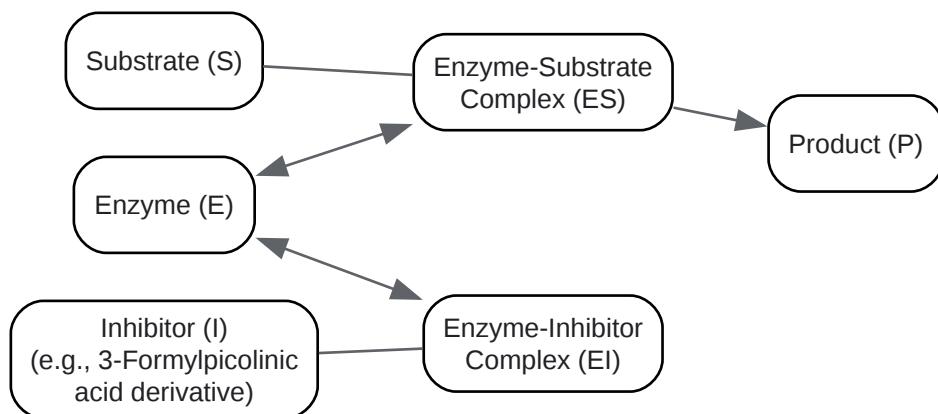
Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)
^1H	Formyl Proton (-CHO)	9.5 - 10.5
Pyridine Ring Protons		7.5 - 9.0
Carboxylic Acid Proton (-COOH)		10.0 - 13.0 (broad)
^{13}C	Formyl Carbonyl (C=O)	190 - 200
Carboxylic Acid Carbonyl (C=O)		165 - 175
Pyridine Ring Carbons		120 - 155

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups present in **3-Formylpicolinic acid**.

Functional Group	Vibrational Mode	Expected Frequency Range (cm^{-1})
Carboxylic Acid	O-H Stretch (broad)	2500 - 3300
C=O Stretch		1700 - 1730
Formyl Group	C-H Stretch	2820 - 2850 and 2720 - 2750
C=O Stretch		1690 - 1715
Aromatic Ring	C=C and C=N Stretches	1400 - 1600


Mass Spectrometry

The mass spectrum of **3-Formylpicolinic acid** would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH ($M-17$) and -COOH ($M-45$). The fragmentation of the formyl group could lead to the loss of -CHO ($M-29$).

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, pharmacological properties, or role in signaling pathways of **3-Formylpicolinic acid**. However, the broader class of picolinic acid derivatives has been investigated for a range of biological activities, including neuroprotective and immunological effects.^{[5][6]} Furthermore, various pyridine carboxylic acid isomers are precursors to a number of drugs.^[1] The presence of the reactive aldehyde and carboxylic acid functionalities makes **3-Formylpicolinic acid** a potentially valuable building block in the synthesis of novel compounds for drug discovery and development. For instance, it could be utilized in the generation of libraries of compounds for screening against various biological targets, such as enzymes or receptors.

The potential for enzyme inhibition is a key area of interest for such molecules. The interaction of an inhibitor with an enzyme can be visualized as a simplified pathway.

[Click to download full resolution via product page](#)

Caption: General scheme of competitive enzyme inhibition.

Safety and Handling

Detailed safety and handling information for **3-Formylpicolinic acid** is not extensively documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-Formylpicolinic acid is a chemical compound with potential as a building block in organic synthesis and medicinal chemistry. While basic physical and chemical properties are known, there is a significant lack of publicly available, detailed experimental data, including specific synthesis protocols, comprehensive spectroscopic analyses, and biological activity studies. Further research is required to fully characterize this compound and to explore its potential applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picolinic acid, 3-formyl- (6CI,8CI) | 19182-29-7 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Formylpicolinic Acid (CAS: 19182-29-7): A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b100351#3-formylpicolinic-acid-cas-number-19182-29-7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com